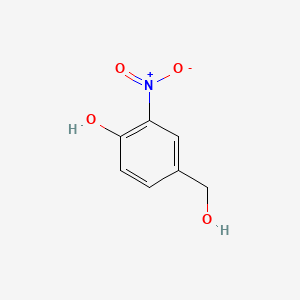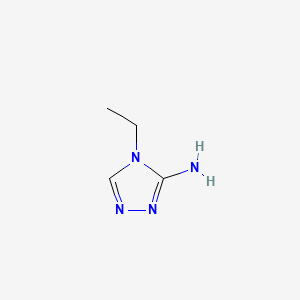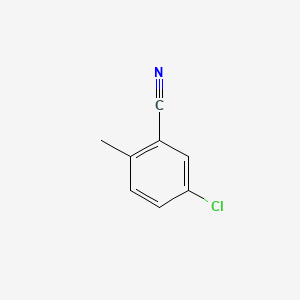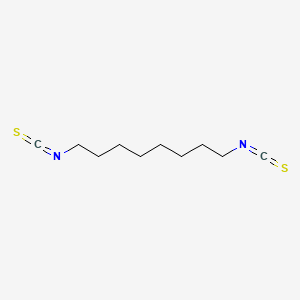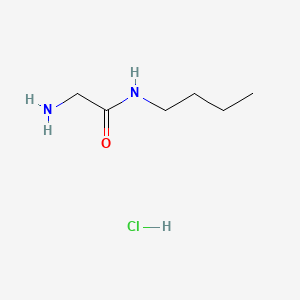
2-amino-N-butylacetamide hydrochloride
Descripción general
Descripción
2-Amino-N-butylacetamide hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its ability to form stable salts, which makes it useful in various chemical reactions and applications.
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-amino-N-butylacetamide hydrochloride are not well studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 166.65 g/mol, a melting point of 80.65 °C, and a boiling point of 240.9 °C .
Análisis Bioquímico
Biochemical Properties
2-Amino-N-butylacetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can modulate gene expression, resulting in the upregulation or downregulation of specific genes. These changes can impact cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular function, which are important to consider in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or dysfunction. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution of this compound is essential for determining its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-butylacetamide hydrochloride typically involves the reaction of butylamine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Butylamine and Acetic Anhydride Reaction: This step is carried out at room temperature, where butylamine reacts with acetic anhydride to form N-butylacetamide.
Hydrochloride Formation: The N-butylacetamide is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix butylamine and acetic anhydride.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-butylacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can participate in substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-N-butylacetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Comparación Con Compuestos Similares
2-Amino-N-butylacetamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-N-methylacetamide hydrochloride: Similar in structure but with a methyl group instead of a butyl group.
2-Amino-N-ethylacetamide hydrochloride: Contains an ethyl group instead of a butyl group.
2-Amino-N-propylacetamide hydrochloride: Contains a propyl group instead of a butyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs. The butyl group provides a different steric and electronic environment, influencing its reactivity and interactions in chemical and biological systems .
Propiedades
IUPAC Name |
2-amino-N-butylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKASEMDCDQUQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174774 | |
| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207128-84-5 | |
| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


